molecular formula C14H19Cl2NO2 B5349469 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride

Cat. No. B5349469
M. Wt: 304.2 g/mol
InChI Key: WQWRLWSEWCVXRB-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PAC is a cyclopropanamine derivative that is synthesized using a specific method, which will be discussed in The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, future directions for research involving PAC will be explored.

Mechanism of Action

The mechanism of action of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride is not fully understood. However, it is believed that this compound exerts its neuroprotective and anticancer effects through the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to decrease the production of reactive oxygen species and inhibit the activation of pro-inflammatory cytokines. Physiologically, this compound has been shown to improve cognitive function and reduce the severity of symptoms in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research involving N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment. Finally, research is needed to optimize the synthesis of this compound and improve its solubility in water, which would make it a more versatile compound for research purposes.
Conclusion
This compound, or this compound, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, future directions for research involving this compound have been explored. While there is still much to be learned about this compound, it has the potential to be a valuable tool for scientific research.

Synthesis Methods

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride can be synthesized using a multistep process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with allyl alcohol to form a specific intermediate. This intermediate is then reacted with cyclopropanamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive compound for research purposes.

Scientific Research Applications

N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride has been studied for its potential use in various scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and prevent cell death. Additionally, this compound has been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2.ClH/c1-3-6-18-14-12(15)7-10(8-13(14)17-2)9-16-11-4-5-11;/h3,7-8,11,16H,1,4-6,9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWRLWSEWCVXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CC2)Cl)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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